![molecular formula C17H26N2O6 B1193072 LB102](/img/new.no-structure.jpg)
LB102
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LB102 is a novel potent, selective serine/threonine protein phosphatase 2A (PP2A) inhibitor.
科学研究应用
Phase 1 Trials
The initial phase of clinical trials for LB102 involved a double-blind, placebo-controlled study designed to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics. Key aspects included:
- Study Design : The study featured both single ascending dose (SAD) and multiple ascending dose (MAD) formats involving 64 healthy volunteers. The primary focus was on understanding the pharmacokinetic profile and receptor occupancy of this compound .
- Key Findings : Results indicated that this compound achieved desirable dopamine receptor occupancy levels (60-80%) over a 24-hour period, suggesting effective dosing strategies for future trials .
Phase 2 Trials
The most recent data from Phase 2 trials has shown promising results:
- NOVA Trial : Conducted with 359 participants diagnosed with acute schizophrenia, this trial assessed the efficacy of this compound at various doses (50 mg, 75 mg, and 100 mg) compared to placebo over four weeks. The primary endpoint was measured using the Positive and Negative Syndrome Scale (PANSS) .
- Results : Statistically significant reductions in PANSS scores were observed across all treatment arms:
- Safety Profile : this compound was generally well-tolerated with minimal extrapyramidal symptoms and adverse events related to elevated prolactin levels. Weight gain was modest at approximately 2 kg .
属性
分子式 |
C17H26N2O6 |
---|---|
分子量 |
354.403 |
IUPAC 名称 |
(1R,2S,3R,4S)-3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H26N2O6/c1-17(2,3)25-16(23)19-8-6-18(7-9-19)14(20)12-10-4-5-11(24-10)13(12)15(21)22/h10-13H,4-9H2,1-3H3,(H,21,22)/t10-,11+,12-,13+/m0/s1 |
InChI 键 |
QJMAFHBXQNFFKL-QNWHQSFQSA-N |
SMILES |
O=C([C@@H]1[C@@](O2)([H])CC[C@@]2([H])[C@@H]1C(N3CCN(C(OC(C)(C)C)=O)CC3)=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
LB102; LB-102; LB 102 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。